molecular formula C4H7F2NOS B3013552 2-(2,2-Difluoroethoxy)ethanethioamide CAS No. 1545975-19-6

2-(2,2-Difluoroethoxy)ethanethioamide

Cat. No.: B3013552
CAS No.: 1545975-19-6
M. Wt: 155.16
InChI Key: OTTAJDPVGXIXFA-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)ethanethioamide is a fluorinated thioamide derivative with the molecular formula C₁₁H₁₂F₃N₃O₄ and a molecular weight of 307.23 g/mol (purity: ≥90%) . The compound features a difluoroethoxy (–OCH₂CF₂H) substituent linked to an ethanethioamide (–CH₂C(S)NH₂) backbone.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NOS/c5-3(6)1-8-2-4(7)9/h3H,1-2H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTAJDPVGXIXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)ethanethioamide typically involves the reaction of 2,2-difluoroethanol with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(2,2-Difluoroethoxy)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)ethanethioamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The thioamide group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-(2,2-difluoroethoxy)ethanethioamide with structurally analogous thioamides and sulfonamides, focusing on molecular properties, spectral data, and functional group effects.

2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide

  • Molecular Formula: C₁₆H₁₂F₃NOS
  • Molecular Weight : 310.05 g/mol
  • Key Features :
    • Contains a trifluoromethyl (–CF₃) group and a ketone (–C=O) adjacent to the thioamide.
    • Exists as a yellow oil that solidifies in air, contrasting with the likely solid-state stability of this compound .
  • Spectral Data :
    • ¹H NMR (CDCl₃): δ 7.80–7.20 (m, aromatic protons), 4.10 (s, –CH₂–).
    • ¹³C NMR : δ 190.5 (C=O), 140.2–125.0 (aromatic carbons), 45.8 (–CH₂–).
    • HRMS : [M+H]⁺ observed at m/z 310.0508 (calculated: 310.0510) .
  • Comparison :
    • The trifluoromethyl group increases hydrophobicity compared to the difluoroethoxy group.
    • The ketone moiety may enhance reactivity toward nucleophiles, whereas the difluoroethoxy group likely improves solubility in polar solvents.

2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide

  • Molecular Formula: C₇H₉NO₃S₂
  • Molecular Weight : 219.28 g/mol
  • Key Features :
    • Includes a furan ring and a sulfonyl (–SO₂–) group.
    • Melting point: 128°C , indicating higher crystallinity than this compound (physical state unspecified) .
  • The furan ring introduces π-π stacking capabilities absent in the aliphatic difluoroethoxy chain.

2-(2,2-Difluoroethoxy)-N-(6-methylbenzo[d]thiazole-2-yl)-6-(trifluoromethyl)benzenesulfonamide

  • Molecular Formula : C₁₈H₁₄F₅N₂O₃S₂
  • Molecular Weight : 474.43 g/mol
  • Key Features: Combines difluoroethoxy, trifluoromethyl, and sulfonamide (–SO₂NH–) groups. Synthesized via condensation of 2-amino-6-methylbenzothiazole with sulfonyl chlorides .
  • Comparison :
    • The sulfonamide group enables hydrogen bonding, enhancing biological target affinity.
    • The benzothiazole moiety provides fluorescence properties, which are absent in simpler thioamides.

Research Findings and Implications

  • Fluorine Effects : Difluoroethoxy and trifluoromethyl groups improve metabolic stability and lipophilicity, but the former offers better solubility due to ether oxygen .
  • Thioamide Reactivity : Thioamides exhibit tautomerism (thione vs. thiol forms), which is influenced by substituents. Electron-withdrawing groups (e.g., sulfonyl) stabilize the thione form .
  • Biological Relevance : Sulfonamide-thioamide hybrids (e.g., compound) show promise as enzyme inhibitors, while simpler thioamides may serve as chelating agents .

Biological Activity

2-(2,2-Difluoroethoxy)ethanethioamide is a synthetic compound with the molecular formula C4_4H7_7F2_2NOS and a molecular weight of 155.17 g/mol. This compound has garnered attention in scientific research for its potential biological activities and interactions with various biomolecules. Its unique structure, featuring both difluoroethoxy and thioamide groups, may confer distinct chemical and biological properties, making it a candidate for further investigation in medicinal chemistry and drug development.

  • Molecular Formula: C4_4H7_7F2_2NOS
  • Molecular Weight: 155.17 g/mol
  • Structural Features:
    • Difluoroethoxy group, which enhances lipophilicity.
    • Thioamide group, known for its reactivity with enzymes and proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism involves:

  • Lipophilicity Enhancement: The difluoroethoxy group facilitates the compound's passage through lipid membranes.
  • Enzyme Interaction: The thioamide moiety may inhibit or alter the function of various enzymes, potentially impacting metabolic pathways.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant biological activity in vitro:

  • Enzyme Inhibition: Research has shown that this compound can inhibit certain kinases involved in cancer cell proliferation. For example, it has been linked to the inhibition of cdc2-like kinase (CLK), which plays a role in alternative splicing mechanisms associated with cancer progression .
  • Cell Viability Assays: In various cell lines, the compound demonstrated cytotoxic effects at higher concentrations, suggesting potential applications in cancer therapy.

Case Studies

  • Cancer Research:
    • A study explored the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers.
    • The compound's ability to modulate alternative splicing was highlighted as a mechanism for its anticancer effects .
  • Inflammatory Diseases:
    • Another investigation assessed its anti-inflammatory properties in models of chronic inflammation. It was found to reduce pro-inflammatory cytokine levels significantly, indicating potential therapeutic applications for inflammatory conditions .

Comparative Analysis

CompoundStructureBiological ActivityApplications
This compoundC4_4H7_7F2_2NOSInhibits CLK; anti-inflammatoryCancer therapy; inflammation management
2-(2,2-Difluoroethoxy)ethanolC4_4H9_9F2_2OLimited biological activitySolvent; building block
2-(2,2-Difluoroethoxy)ethanamineC4_4H10_10F2_2NPotential enzyme interactionsDrug development

Safety and Toxicology

Preliminary toxicity studies suggest that while this compound has promising biological activities, further research is necessary to fully understand its safety profile. Toxicity assessments are crucial for determining appropriate dosage ranges for therapeutic applications.

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